rac-(3R,4S)-3-methylpiperidin-4-ol, cis
Description
rac-(3R,4S)-3-methylpiperidin-4-ol, cis is a piperidine derivative characterized by a hydroxyl group at the 4-position and a methyl group at the 3-position in a cis configuration. The compound exists as a racemic mixture of the (3R,4S) and (3S,4R) enantiomers, with a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol . Its cis stereochemistry is critical for interactions in biological systems, influencing solubility, stability, and receptor binding. The compound is often utilized as a chiral intermediate in pharmaceutical synthesis, particularly in kinase inhibitors and central nervous system (CNS)-targeting agents .
Properties
CAS No. |
1932475-12-1 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(3R,4S)-3-methylpiperidin-4-ol, cis can be achieved through several synthetic routes. One common method involves the reduction of 3-methylpiperidin-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the product. Industrial production methods may involve the use of catalytic hydrogenation techniques to achieve higher yields and purity.
Chemical Reactions Analysis
rac-(3R,4S)-3-methylpiperidin-4-ol, cis undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include 3-methylpiperidin-4-one, 3-methylpiperidine, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-(3R,4S)-3-methylpiperidin-4-ol, cis has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which rac-(3R,4S)-3-methylpiperidin-4-ol, cis exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within Piperidine/Pyrrolidine Derivatives
Structurally related compounds include:
- (3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol trihydrochloride : A pyrrolidine analogue with a methylpiperazine substituent. Its trihydrochloride salt enhances solubility compared to the free base form of the target compound. The cis (3S,4S) configuration aligns with stereochemical preferences in receptor binding .
- (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol: A piperidine derivative with an amino group and a complex aryl substituent. Its trans configuration (3R,4R) contrasts with the target’s cis geometry, reducing overlap in biological targets (e.g., anticancer vs. kinase inhibition) .
- rac-(3R,4S)-3-amino-4-methyl-1λ⁶-thiolane-1,1-dione hydrochloride: A thiolane dioxide derivative with an amino group. The non-aromatic sulfur-containing ring introduces distinct electronic and steric effects compared to piperidine .
Impact of Stereochemistry on Physicochemical Properties
- Solubility : The cis configuration in the target compound promotes intramolecular hydrogen bonding, reducing hydrophilicity compared to trans isomers. For example, cis-4-hydroxy-1-methylpiperidine-3-carboxylic acid hydrate () exhibits higher water solubility due to its carboxylic acid group .
- Stability : Steric hindrance from the cis-methyl and hydroxyl groups in the target compound may increase resistance to enzymatic degradation compared to analogues like (3S,4R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol , where bulky substituents reduce metabolic stability .
Data Tables
| Compound Name | Molecular Weight (g/mol) | Substituents | Configuration | Solubility | Key Applications |
|---|---|---|---|---|---|
| rac-(3R,4S)-3-methylpiperidin-4-ol, cis | 115.17 | 3-methyl, 4-OH | cis | Moderate (Polar) | Kinase/CNS intermediates |
| (3S,4S)-4-(4-Methylpiperazinyl)pyrrolidin-3-ol | 293.25 (Trihydrochloride) | 4-Methylpiperazine, 3-OH | cis (S,S) | High | CNS therapeutics |
| (3R,4R)-4-Amino-piperidin-3-ol derivative | ~350 (Estimated) | Amino, substituted aryl | cis (R,R) | Low | Anticancer agents |
| 4-(Hydroxymethyl)piperidin-3-ol | 131.17 | 4-Hydroxymethyl, 3-OH | cis | High | Biochemical probes |
| rac-(3R,4S)-3-Amino-thiolane dioxide HCl | 185.67 | 3-Amino, 4-methyl, thiolane dioxide | cis (R,S) | Moderate (HCl) | Metabolic studies |
Biological Activity
rac-(3R,4S)-3-methylpiperidin-4-ol, cis, a chiral compound belonging to the piperidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a six-membered ring with a hydroxyl group at the fourth carbon and a methyl group at the third carbon position. Despite limited specific studies on its mechanism of action, existing research points to its role as an enzyme inhibitor and its therapeutic potential in various medical conditions.
- Molecular Formula : C6H13NO
- Molecular Weight : 115.2 g/mol
- CAS Number : 1932475-12-1
- Purity : ≥ 95%
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with specific biological targets such as enzymes and receptors. This interaction may result in modulation of neurotransmitter activity or inhibition of certain enzymatic pathways, potentially leading to therapeutic effects in various diseases.
Biological Activity
Research indicates that rac-(3R,4S)-3-methylpiperidin-4-ol exhibits notable biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may contribute to its therapeutic potential.
- Receptor Interaction : It may act as a ligand for specific receptors involved in neurotransmission or other physiological processes.
Potential Therapeutic Applications
The compound has been investigated for potential applications in treating conditions such as:
- Neurological disorders
- Inflammatory diseases
- Cancer
Comparative Analysis with Similar Compounds
The biological activity of rac-(3R,4S)-3-methylpiperidin-4-ol can be compared with other piperidine derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (3R,4R)-3-methylpiperidin-4-ol | Similar piperidine structure; different stereochemistry | May exhibit different biological activities |
| (3S,4R)-3-methylpiperidin-4-ol | Enantiomeric form; distinct stereochemistry | Potentially different pharmacokinetics |
| 1-Methylpiperidine | Lacks hydroxyl group; simpler structure | Different reactivity and application scope |
The stereochemistry of rac-(3R,4S)-3-methylpiperidin-4-ol is crucial for its biological activity and differentiates it from structurally similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the importance of the hydroxyl group in enhancing binding affinity and potency. For instance, research on related piperidine compounds demonstrated that the presence of a hydroxyl group significantly improved interactions with target proteins .
Example Study Findings:
- A study indicated that hydroxyl-containing piperidines exhibited increased potency due to favorable interactions with water molecules on protein surfaces.
- The compound was shown to have varying effects on cell lines depending on structural modifications, emphasizing the significance of stereochemistry in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
